2-Acryloyloxyethyl hexahydrophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

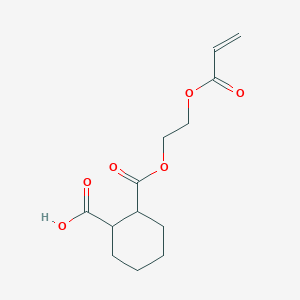

Structure

2D Structure

3D Structure

Properties

CAS No. |

57043-35-3 |

|---|---|

Molecular Formula |

C13H18O6 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-(2-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H18O6/c1-2-11(14)18-7-8-19-13(17)10-6-4-3-5-9(10)12(15)16/h2,9-10H,1,3-8H2,(H,15,16) |

InChI Key |

UECGJSXCVLTIMQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C1CCCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Acryloyloxyethyl Hexahydrophthalate

Primary Synthetic Routes: Esterification Protocols

The two main esterification strategies for producing 2-Acryloyloxyethyl hexahydrophthalate involve hexahydrophthalic anhydride or hexahydrophthalic acid as the acyl donor and 2-hydroxyethyl acrylate (B77674) as the alcohol.

Reaction of Hexahydrophthalic Anhydride with 2-Hydroxyethyl Acrylate

The most common and direct route for synthesizing this compound is the reaction between hexahydrophthalic anhydride and 2-hydroxyethyl acrylate (HEA). This reaction is an example of alcoholysis of a cyclic anhydride.

The process involves the opening of the anhydride ring by the nucleophilic attack of the hydroxyl group of 2-hydroxyethyl acrylate. This reaction is typically carried out at elevated temperatures, often between 80-120°C, to ensure a sufficient reaction rate. The stoichiometry is usually maintained at a 1:1 molar ratio to favor the formation of the desired monoester and minimize the formation of diester byproducts.

A key feature of this method is that it does not produce water as a byproduct, which simplifies the process as there is no need for its removal to drive the reaction to completion. The product of this reaction is a molecule that contains both a carboxylic acid group and an acrylate group, making it a valuable monomer for further polymerization reactions.

Alternative Esterification from Hexahydrophthalic Acid and Hydroxyethyl Acrylate

An alternative method involves the direct esterification of hexahydrophthalic acid with 2-hydroxyethyl acrylate. Unlike the anhydride route, this reaction produces water as a byproduct, which must be removed to shift the reaction equilibrium towards the product side. This is often accomplished by azeotropic distillation using a solvent like toluene.

This process requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 2-hydroxyethyl acrylate. The reaction conditions are similar to the anhydride method, with temperatures typically in the range of 80-120°C. While this method is also effective, the need for continuous water removal can add complexity to the process.

Reaction Mechanisms and Catalytic Systems

The synthesis of this compound relies on the principles of nucleophilic acyl substitution. The efficiency and selectivity of this reaction are heavily influenced by the choice of catalyst and the optimization of various reaction parameters.

Nucleophilic Acyl Substitution Pathways

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. vanderbilt.edumasterorganicchemistry.comopenstax.org In this two-step process, the nucleophile (the hydroxyl group of 2-hydroxyethyl acrylate) attacks the electrophilic carbonyl carbon of the hexahydrophthalic anhydride or acid. vanderbilt.edu This initial attack leads to the formation of a tetrahedral intermediate. vanderbilt.eduyoutube.com

Acid Catalysis: Conventional and Solid-Phase Catalysts

Acid catalysts are essential for the esterification of hexahydrophthalic acid and can also be used to accelerate the reaction with the anhydride. These catalysts function by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

Conventional Catalysts:

Sulfuric acid (H₂SO₄): A strong mineral acid commonly used in esterification due to its high catalytic activity.

p-Toluenesulfonic acid (p-TSA): An organic sulfonic acid that is also highly effective and is often easier to handle than sulfuric acid. researchgate.net

Solid-Phase Catalysts: In line with green chemistry principles, there is growing interest in using solid acid catalysts, which offer advantages such as easier separation from the reaction mixture, reusability, and reduced corrosion. nih.gov Examples of solid acid catalysts that can be applied to esterification reactions include:

Ion-exchange resins: Polystyrene-based resins with sulfonic acid groups, such as Amberlyst, have shown high activity and selectivity in esterification reactions. scribd.com

Sulfonated metal oxides: Materials like sulfonated zirconia or titania can provide strong acid sites and high thermal stability. nih.gov

Magnetic-responsive catalysts: These catalysts, often consisting of magnetic nanoparticles coated with an acidic polymer, can be easily recovered from the reaction mixture using an external magnetic field. rsc.orgnih.gov

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled. sigmaaldrich.com The optimization of these parameters is crucial for developing an efficient and economically viable synthetic process. sigmaaldrich.comrsc.org

Key Parameters for Optimization:

| Parameter | Effect on Reaction | Optimized Conditions |

| Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the polymerization of the acrylate monomer. | Typically maintained between 80-120°C to balance reaction rate and selectivity. |

| Catalyst Loading | Increasing the catalyst concentration can enhance the reaction rate, but may also promote side reactions and increase costs. | The optimal amount varies depending on the catalyst's activity, often determined experimentally to achieve a high conversion rate within a reasonable time. researchgate.net |

| Molar Ratio of Reactants | A stoichiometric ratio (1:1) of anhydride to alcohol is ideal to minimize the formation of diester byproducts and unreacted starting materials. An excess of one reactant can be used to drive the reaction to completion but may complicate purification. | A molar ratio of 1:1 to 1:1.2 (acid/anhydride to alcohol) is often employed to achieve high yields (>85%). |

| Reaction Time | Sufficient time is needed to achieve high conversion of the reactants. The optimal time is typically determined by monitoring the reaction progress, for instance, by measuring the acid value of the mixture. | Reaction times can vary from a few hours to several hours depending on the other reaction conditions. researchgate.netprepchem.com |

| Solvent | In the reaction involving hexahydrophthalic acid, a solvent capable of forming an azeotrope with water (e.g., toluene) is used to facilitate water removal and drive the equilibrium towards the product. | Toluene or dichloromethane are commonly used for this purpose. |

By systematically adjusting these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity. sigmaaldrich.com

Purification Strategies for Research-Grade Monomer

Achieving a high degree of purity for this compound is paramount for its successful use in research, as impurities can significantly impact polymerization kinetics and the final properties of the resulting polymer. The primary method for its synthesis is the esterification of hexahydrophthalic anhydride with 2-hydroxyethyl acrylate. Post-synthesis, the crude product contains unreacted starting materials, catalysts, and potential by-products. Therefore, a multi-step purification strategy is typically employed.

Initial purification often involves a series of washing steps to remove acidic components and water-soluble impurities. The crude product can be treated with a dilute aqueous ammonia (B1221849) solution, followed by washings with a dilute sodium hydroxide solution and finally with water. This process neutralizes and removes unreacted hexahydrophthalic anhydride and any acidic catalyst used in the synthesis.

Following the washing steps, more advanced purification techniques are necessary to isolate the monomer to a research-grade standard. The two most common and effective methods are vacuum distillation and column chromatography.

Vacuum Distillation: This technique is highly effective for separating this compound from less volatile impurities. By reducing the pressure, the boiling point of the monomer is lowered, which prevents thermal degradation and polymerization that can occur at elevated temperatures. To further inhibit premature polymerization during distillation, a polymerization inhibitor is often added to the crude product.

Column Chromatography: For achieving the highest purity levels, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase. A silica gel column is commonly used, with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. The separation is monitored by techniques like thin-layer chromatography (TLC) to collect the fractions containing the pure monomer. While effective, this method is generally more suitable for smaller-scale laboratory purifications due to the cost of the stationary phase and solvents.

The choice of purification strategy depends on the desired final purity and the scale of the synthesis. For many research applications, a combination of washing and vacuum distillation provides a monomer of sufficient quality.

| Purification Technique | Principle | Impurities Removed | Typical Purity |

| Washing | Neutralization and extraction | Unreacted anhydrides, acid catalysts, water-soluble by-products | Moderate |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure | Non-volatile impurities, residual starting materials | High |

| Column Chromatography | Differential adsorption onto a stationary phase | Closely related impurities, isomers, trace contaminants | Very High (>99%) |

Considerations for Scalable Synthesis in Research Production

Transitioning the synthesis of this compound from a small laboratory scale to a larger research production scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and product consistency.

Heat Management: The esterification reaction is typically exothermic. On a small scale, heat dissipation is relatively straightforward. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate heat management can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which can result in the formation of unwanted by-products and pose a significant safety hazard. Therefore, a robust cooling system for the reactor is essential. The reaction temperature should be carefully monitored and controlled to maintain a steady reaction rate and prevent overheating.

Mixing and Mass Transfer: Efficient mixing is crucial for ensuring that the reactants are in close contact, which promotes a higher reaction rate and yield. In larger reactors, achieving homogeneous mixing can be difficult. The choice of impeller design and agitation speed are critical parameters that need to be optimized to ensure uniform temperature distribution and prevent localized "hot spots" where side reactions or polymerization might occur.

Stoichiometry and Addition Rate: While a 1:1 molar ratio of hexahydrophthalic anhydride to 2-hydroxyethyl acrylate is ideal, in a scaled-up process, it may be beneficial to use a slight excess of one reactant to drive the reaction to completion. The rate of addition of the reactants also becomes a critical parameter. A slow and controlled addition can help to manage the heat generated and maintain a steady reaction profile.

Inhibition of Premature Polymerization: Acrylate monomers are susceptible to premature polymerization, especially at elevated temperatures or in the presence of light or radical initiators. As the scale of the synthesis increases, the product may be held at elevated temperatures for longer periods, increasing this risk. Therefore, the use of appropriate polymerization inhibitors is crucial. These inhibitors are typically added to the reaction mixture and during the purification steps, particularly distillation, to prevent the loss of product and the fouling of equipment.

Process Control and Automation: For larger-scale research production, implementing a degree of process control and automation can significantly improve reproducibility and safety. This can include automated temperature and pH monitoring, controlled addition of reactants, and automated shutdown procedures in case of an emergency.

Equipment Selection: The materials of construction for the reactor and ancillary equipment should be carefully chosen to be compatible with the reactants and reaction conditions. Glass-lined or stainless steel reactors are often used for their chemical resistance and durability.

Polymerization Kinetics and Network Formation of 2 Acryloyloxyethyl Hexahydrophthalate

Radical Polymerization Pathways

The initiation of radical polymerization involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to a monomer unit. wikipedia.org Thermal initiators, such as azo compounds or peroxides, are commonly used. The rate of initiation is dependent on the initiator's decomposition rate constant and its efficiency in generating radicals that start a polymer chain. uvebtech.com The efficiency is often less than 100% due to side reactions. wikipedia.org

The rate of initiation can be mathematically described as:

where:

is the rate of initiation

is the initiator efficiency

is the decomposition rate constant of the initiator

is the initiator concentration

Studies on analogous acrylate (B77674) systems provide insight into the expected initiation behavior. For instance, the decomposition of initiators like azobisisobutyronitrile (AIBN) has been extensively studied and provides a baseline for understanding the initiation kinetics.

Following initiation, the propagation step involves the rapid and sequential addition of monomer molecules to the growing polymer radical. wikipedia.org The rate of propagation () is directly proportional to both the monomer concentration () and the concentration of active radical species (). uvebtech.com

The propagation rate constant, , is a critical parameter that is influenced by factors such as temperature and the chemical nature of the monomer. researchgate.net

Termination, the final stage of radical polymerization, involves the annihilation of two growing polymer radicals. This can occur through two primary mechanisms: combination, where two radicals join to form a single polymer chain, or disproportionation, which involves the transfer of a hydrogen atom from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. uvebtech.com The rate of termination () is proportional to the square of the radical concentration. uvebtech.com

The termination rate constant, , is significantly affected by the viscosity of the polymerization medium and the mobility of the polymer chains. researchgate.net

Table 1: General Rate Constants for Acrylate Polymerization

| Kinetic Parameter | Typical Value Range (L mol⁻¹ s⁻¹) | Factors of Influence |

|---|---|---|

| Propagation Rate Constant () | - | Temperature, Monomer Structure |

Note: These are general values for acrylate monomers and specific values for 2-Acryloyloxyethyl hexahydrophthalate are not publicly available.

Ultraviolet (UV) Curing Mechanisms and Photoinitiator Systems

UV curing is a rapid, solvent-free polymerization technique that utilizes ultraviolet light to initiate the reaction. This method is particularly advantageous for thin films and coatings. The process relies on photoinitiators that absorb UV radiation and generate reactive species, typically free radicals, to start the polymerization. lencolo37.com

Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage Photoinitiators): These molecules undergo unimolecular bond cleavage upon UV absorption to form free radicals directly. lencolo37.com Examples include benzoin ethers and acylphosphine oxides. lencolo37.com

Type II Photoinitiators (Hydrogen-Abstraction Photoinitiators): These require a co-initiator, usually a tertiary amine, to generate radicals. Upon UV excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, creating a radical that initiates polymerization. paint.org Benzophenone and thioxanthone are common Type II photoinitiators. lencolo37.com

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the kinetics of photopolymerization. researchgate.net By monitoring the decrease in the characteristic absorption band of the acrylate double bond (typically around 810 cm⁻¹), the conversion of the monomer can be tracked in real-time. paint.org This allows for the determination of the polymerization rate as a function of time and conversion. researchgate.net For bifunctional acrylic monomers, the chain length can influence the point at which the reaction becomes diffusion-controlled. researchgate.net

The rate of photopolymerization is significantly influenced by both the intensity of the UV light and the concentration of the photoinitiator.

Light Intensity: Increasing the light intensity generally leads to a higher rate of radical generation and, consequently, a faster polymerization rate. researchgate.net However, at very high intensities, the termination rate can also increase, which may affect the final polymer properties. researchgate.net

Photoinitiator Concentration: A higher concentration of photoinitiator leads to a greater absorption of UV light and an increased rate of initiation. mdpi.com This typically results in a faster polymerization rate and higher conversion. mdpi.com However, an excessively high concentration can lead to a "screening" effect, where the surface layer cures rapidly and blocks UV light from penetrating deeper into the sample, resulting in incomplete curing. researchgate.net It can also lead to increased primary radical termination. nih.gov

Table 2: Influence of Curing Parameters on Photopolymerization

| Parameter | Effect on Polymerization Rate | Effect on Final Conversion |

|---|---|---|

| Increasing Light Intensity | Increases | May increase, but can be limited by termination reactions |

| Increasing Photoinitiator Concentration | Increases up to an optimal point | Increases up to an optimal point, then may decrease |

Crosslinking Phenomena and Network Architecture

As a bifunctional monomer, each molecule of this compound contains two polymerizable acrylate groups. During polymerization, these functional groups can react to form crosslinks between growing polymer chains, leading to the formation of a three-dimensional polymer network. adhesion.kr The density of these crosslinks is a critical factor that determines the mechanical and chemical properties of the final material. researchgate.net

The formation of the network is a complex process. In the early stages of polymerization, linear or branched polymer chains are formed. As the reaction proceeds and the concentration of polymer increases, intermolecular crosslinking reactions become more prevalent, leading to the formation of a gel-like structure. The point at which an infinite network is formed is known as the gel point.

The final network architecture is influenced by several factors, including:

Monomer structure: The flexibility and reactivity of the monomer backbone affect the mobility of the pendant acrylate groups and the resulting network structure.

Polymerization conditions: Factors such as temperature, light intensity, and photoinitiator concentration can influence the relative rates of propagation and crosslinking, thereby affecting the network's homogeneity and crosslink density. adhesion.kr

A higher degree of crosslinking generally leads to a material with increased hardness, modulus, and chemical resistance, but potentially lower flexibility. nih.gov The crosslink density can be indirectly assessed through techniques such as dynamic mechanical thermal analysis (DMTA) by measuring the storage modulus in the rubbery plateau region. researchgate.net

Role of Pendent Carboxylic Acid Group in Crosslinking with Other Resins

The pendent carboxylic acid group (-COOH) is a key functional feature of the this compound monomer, providing a secondary reaction site for crosslinking, distinct from the primary polymerization of the acrylate group. This functionality is particularly significant for creating robust, crosslinked polymer networks when used in conjunction with other resin systems, most notably epoxy resins. kowachemical.com

The crosslinking mechanism with epoxy resins occurs through an addition reaction between the carboxylic acid group and the epoxy (oxirane) ring of the epoxy resin. nagase.com The active hydrogen of the carboxyl group acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a stable ester linkage and a secondary hydroxyl group. This newly formed hydroxyl group can potentially react with another epoxy group, further increasing the crosslink density of the network. stackexchange.com This reaction is typically facilitated by heat or a catalyst.

This dual-functionality allows for a two-stage curing process. Initially, the acrylate groups can be polymerized, for instance through UV or thermal initiation, to form a polymer backbone. Subsequently, the pendent carboxylic acid groups can be reacted with an epoxy resin in a secondary thermal curing step. This process creates a highly crosslinked interpenetrating polymer network (IPN) with enhanced mechanical strength, thermal stability, and chemical resistance compared to a polymer derived solely from the acrylate functionality. The carboxylic acid group also imparts hydrophilicity to the polymer, making it suitable for use in waterborne resin systems. kowachemical.com

Co-polymerization with Other Monomers and Oligomers

This compound is frequently co-polymerized with other acrylic monomers and oligomers to tailor the properties of the final polymer material. The selection of co-monomers allows for precise control over characteristics such as glass transition temperature (Tg), flexibility, hardness, and adhesion. arkema.com

Common co-monomers include monofunctional acrylates like methyl methacrylate (B99206) (MMA) and butyl acrylate (BA). uq.edu.au MMA is known to increase the hardness and Tg of the resulting copolymer, while BA imparts flexibility and lowers the Tg. arkema.comuq.edu.au By adjusting the ratio of this compound to these other monomers, a formulator can achieve a desired balance of properties. For instance, in coating applications, a certain level of hardness is required for scratch resistance, while flexibility is needed to prevent cracking.

The inclusion of this compound in a copolymer formulation serves a dual purpose. Firstly, its bulky hexahydrophthalate ring structure contributes to the polymer's physical properties. Secondly, and more importantly, it introduces pendent carboxylic acid groups along the polymer backbone. These functional groups can be used for subsequent crosslinking reactions as described in the previous section, or they can be used to improve adhesion to polar substrates through hydrogen bonding.

The general scheme for such a co-polymerization is typically a free-radical process, which can be initiated thermally or photochemically. The reactivity ratios of the respective monomers will influence the distribution of monomer units in the final polymer chain, which can range from random to alternating or blocky copolymers depending on the specific monomers and reaction conditions used.

Below is a conceptual table illustrating how co-monomer selection can influence polymer properties.

| Co-monomer | Typical Contribution to Copolymer Properties | Potential Application Area |

| Methyl Methacrylate (MMA) | Increases Hardness, Tg, and Tensile Strength | Protective Coatings, Adhesives |

| Butyl Acrylate (BA) | Increases Flexibility, Lowers Tg, Improves Impact Strength | Flexible Coatings, Sealants |

| 2-Hydroxyethyl Acrylate (HEA) | Introduces Hydroxyl Groups for Crosslinking, Improves Adhesion | Automotive Coatings, Adhesives |

| Urethane Acrylate Oligomers | Enhances Toughness, Flexibility, and Abrasion Resistance | High-Performance Coatings, Inks |

Impact of Polymerization Conditions on Polymer Microstructure

The conditions under which polymerization is conducted have a profound impact on the microstructure of the resulting polymer network. Key parameters include temperature, initiator type and concentration, and the presence of solvents. These factors influence the polymerization kinetics, which in turn dictates properties like molecular weight, crosslink density, and the degree of monomer conversion.

Temperature: The polymerization temperature significantly affects the rate of reaction. Higher temperatures generally lead to a faster rate of polymerization due to an increased rate of initiator decomposition and higher mobility of the monomer molecules. researchgate.net However, excessively high temperatures can lead to a lower molecular weight, as the increased rate of initiation creates a larger number of shorter polymer chains. For heat-cured acrylic resins, the curing temperature and duration can also impact the amount of residual monomer, which can affect the final mechanical properties and biocompatibility of the material. nih.gov

The following table demonstrates the conceptual effect of initiator concentration on key polymerization outcomes for a typical acrylic system.

| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Resulting Polymer Property |

| Low | Slower | Higher | Higher Mechanical Strength, Longer Curing Time |

| Medium | Moderate | Moderate | Balanced Mechanical Properties and Curing Time |

| High | Faster | Lower | Lower Mechanical Strength, Shorter Curing Time |

Advanced Materials Science Research Leveraging 2 Acryloyloxyethyl Hexahydrophthalate

Development of UV-Curable Polymer Systems for Coatings and Adhesives

Ultraviolet (UV) curing is a solvent-free, high-speed process that uses high-intensity UV light to initiate a rapid polymerization reaction, transforming a liquid formulation into a solid, cross-linked polymer. researchgate.net This technology is widely used for coatings, inks, and adhesives due to its efficiency and reduced environmental impact. researchgate.net 2-Acryloyloxyethyl hexahydrophthalate serves as a key functional monomer in these systems, contributing to the final properties of the cured material. mdpi.com Its incorporation into UV-curable formulations is critical for developing robust coatings and high-performance adhesives. mdpi.comnih.gov

The design of a UV-curable formulation is a multi-component endeavor, typically involving a blend of oligomers, monomers, and photoinitiators. researchgate.net this compound is classified as a specialty monomer, added to the formulation to impart specific performance characteristics that commodity monomers alone cannot provide.

One of its primary roles is to enhance the hydrophilicity of the cured polymer system. mdpi.com The most significant feature of this monomer is its pendent carboxylic acid group. This functional group provides a site for secondary crosslinking reactions, for instance, with epoxy resins, which can significantly improve the mechanical strength and chemical resistance of the final product. mdpi.comnih.gov Furthermore, the hexahydrophthalate group, being a saturated alicyclic structure, offers greater flexibility to the polymer backbone compared to its aromatic phthalate (B1215562) counterparts. mdpi.com This inherent flexibility is crucial for applications requiring impact resistance and durability, such as conformal coatings for electronic circuit boards. acs.org Formulations containing this monomer can produce coatings with excellent weather resistance and toughness. acs.org

Below is a table outlining the typical components in a UV-curable formulation and the specific contribution of this compound.

| Component | General Function | Specific Contribution of this compound |

| Oligomers (e.g., Urethane Acrylates, Epoxy Acrylates) | Provide the primary backbone of the polymer, determining core properties like hardness, chemical resistance, and flexibility. | N/A |

| Monomers (Diluents) | Adjust viscosity for application and influence cure speed and cross-link density. | Acts as a functional monomer. |

| This compound | N/A | - Imparts hydrophilicity. mdpi.comnih.gov- Provides a secondary crosslinking site via its carboxylic acid group. mdpi.comnih.gov- Enhances flexibility due to the saturated ring structure. mdpi.com- Improves adhesion to substrates. researchgate.net |

| Photoinitiators | Absorb UV light and generate free radicals to initiate the polymerization process. | N/A |

| Additives (e.g., Leveling agents, Pigments, Stabilizers) | Modify surface appearance, provide color, and improve stability. | N/A |

Excellent adhesion to a wide variety of substrates is a critical requirement for both coatings and adhesives. researchgate.net The chemical structure of this compound is particularly advantageous for promoting strong interfacial bonding. The primary mechanism for its adhesion-promoting capability is attributed to its terminal carboxylic acid (-COOH) group. This acidic functional group can form strong hydrogen bonds with polar surfaces, such as those on metals, glass, ceramics, and wood, which often possess hydroxyl (-OH) groups. This interaction at the coating-substrate interface significantly enhances adhesion. Furthermore, the carboxylic acid can react chemically with certain surfaces to form covalent bonds, leading to even more robust and permanent adhesion. Research into UV-curable conformal coatings for electronics has demonstrated that formulations can be designed to achieve excellent adhesion to a wide array of materials, including metals, ceramics, and glass-filled epoxy surfaces, a property to which functional monomers like this compound contribute. acs.org

Engineering of Waterborne Resins with Tuned Hydrophilic Characteristics

The increasing demand for environmentally friendly materials has driven significant research into waterborne resin systems, which use water as the primary solvent, thereby reducing volatile organic compound (VOC) emissions. This compound is instrumental in this area due to its ability to impart hydrophilic, or water-loving, characteristics to a polymer. mdpi.comnih.gov

The pendent carboxylic acid group is the key to this functionality. In its acidic form, the monomer has limited water solubility. However, by neutralizing the carboxylic acid with a suitable base, such as ammonia (B1221849) or an amine, it is converted into a carboxylate salt (-COO⁻). This ionic group dramatically increases the water solubility or dispersibility of the monomer and any polymer into which it is incorporated. By carefully controlling the amount of this compound in the polymer formulation, materials scientists can precisely tune the hydrophilic-lipophilic balance (HLB) of the resulting resin. This allows for the engineering of stable, waterborne polymer dispersions and solutions with properties tailored for specific applications, from water-based coatings to adhesives. mdpi.comnih.gov

Investigation into Emulsion Polymer Resin Compositions for Surface Functionalization

Emulsion polymerization is a widely used industrial process to produce polymer latexes, which are stable dispersions of polymer particles in water. chempoint.com The incorporation of functional monomers into the emulsion polymerization process is a key strategy for creating polymers with tailored surface properties. mdpi.com Although specific research focusing solely on this compound in emulsion polymerization is not widely documented, the principles of using acid-functional monomers are well-established. gantrade.com Monomers containing carboxylic acid groups, like acrylic acid or methacrylic acid, are frequently used to functionalize acrylic copolymers. gantrade.com These monomers provide sites for crosslinking, improve adhesion, and can enhance the stability of the latex particles. gantrade.comresearchgate.net

The molecular weight of the polymer is a critical parameter that directly influences the rheological, or flow, behavior of the latex and the mechanical properties of the final film. nih.gov In emulsion polymerization, molecular weight can be controlled through various strategies, including the delayed addition of monomer during the reaction. chempoint.com The choice of monomers also plays a role. The partitioning of a water-soluble functional monomer, like one containing a carboxylic acid, between the water phase and the growing polymer particles can affect the polymerization kinetics and, consequently, the final molecular weight distribution. researchgate.net The presence of functional groups on the polymer chains can also strongly influence the rheological behavior of the latex. For instance, in an aqueous dispersion, the carboxylic acid groups can create associative interactions between polymer chains, leading to an increase in viscosity. This effect is often pH-dependent; as the pH is raised and the acid groups become ionized, the polymer chains may uncoil and extend due to electrostatic repulsion, causing a significant thickening effect. This behavior is crucial for controlling the application viscosity of coatings and adhesives.

Synthesis of Specialized Polymers for Targeted Applications

The molecular structure of this compound, featuring a reactive acrylate (B77674) group and a bulky, cycloaliphatic hexahydrophthalate moiety, offers a unique combination of properties that can be imparted to a polymer backbone. The acrylate group allows for facile polymerization and copolymerization with a wide range of other monomers, while the hexahydrophthalate group can influence characteristics such as hydrophilicity, adhesion, and crosslinking capabilities.

Research on Water/Oil Repellent and Soil Release Polymers

The incorporation of this compound into polymer formulations has been explored for the development of surfaces that resist wetting by both water and oil, and that can easily release soil and stains. While detailed academic studies quantifying the specific performance of polymers based solely on this monomer are not extensively available in publicly accessible literature, its inclusion in patent literature for repellent and soil-release compositions points to its utility in this field.

The underlying principle for its use in these applications lies in the modification of surface energy. The introduction of the hexahydrophthalate group can contribute to creating a low surface energy polymer film. For a surface to be water and oil repellent, it must have a lower surface energy than the liquids it is meant to repel.

In the context of soil release polymers, the mechanism is often more complex, involving a balance of hydrophobic and hydrophilic properties. A polymer that is hydrophobic in air to repel stains can become more hydrophilic in a wash liquor, allowing water to penetrate between the fabric and the soil, thus facilitating stain removal. The presence of the ester and carboxylic acid functionalities in the hydrolyzed form of this compound could potentially contribute to this dual-action mechanism.

While specific data tables from research studies are not available, the table below conceptualizes how the properties of a copolymer could be tailored for water repellency by incorporating this compound.

| Copolymer Composition | Anticipated Water Contact Angle (°) | Key Monomer Contribution |

|---|---|---|

| Poly(styrene-co-2-Acryloyloxyethyl hexahydrophthalate) | > 90 | Styrene provides hydrophobicity; Hexahydrophthalate group contributes to low surface energy. |

| Poly(methyl methacrylate-co-2-Acryloyloxyethyl hexahydrophthalate) | > 85 | Methyl methacrylate (B99206) provides a durable polymer backbone; Hexahydrophthalate group enhances water beading. |

| Poly(isobutyl methacrylate-co-2-Acryloyloxyethyl hexahydrophthalate) | > 95 | Isobutyl methacrylate offers increased hydrophobicity; Hexahydrophthalate group further reduces surface energy. |

Tailoring Polymer Properties for Specific Industrial and Research Challenges

The versatility of this compound extends beyond repellent and soil-release applications. Its ability to be copolymerized with various other monomers allows for the fine-tuning of polymer properties to address specific industrial and research needs. The pendent carboxylic acid group, which can be present in the monomer or formed through hydrolysis of the ester, provides a site for further chemical reactions, such as crosslinking with epoxy resins. This crosslinking capability can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.

For instance, in the formulation of coatings and adhesives, the incorporation of this monomer can improve adhesion to substrates due to the polar nature of the ester and potential carboxylic acid groups. It can also enhance the hydrophilic character of waterborne resins, which is crucial for applications requiring good water dispersibility and compatibility with aqueous systems.

The table below illustrates how the properties of a base polymer could be theoretically modified by the inclusion of this compound for different industrial challenges.

| Industrial/Research Challenge | Base Polymer | Modification with this compound | Anticipated Improvement |

|---|---|---|---|

| Improved Adhesion in Coatings | Acrylic Resin | Copolymerization | Enhanced bonding to metal and plastic substrates due to increased polarity. |

| Increased Hardness in UV-Curable Resins | Urethane Acrylate | As a reactive diluent | Higher crosslink density leading to a harder, more scratch-resistant surface. |

| Enhanced Hydrophilicity of Waterborne Resins | Styrene-Acrylic Emulsion | Copolymerization | Improved emulsion stability and film formation in aqueous media. |

| Modification of Mechanical Properties in Adhesives | Epoxy Resin | As a co-reactant | Increased toughness and flexibility due to the cycloaliphatic structure. |

Analytical Research Methodologies for 2 Acryloyloxyethyl Hexahydrophthalate and Its Polymer Systems

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is a fundamental technique for separating the components of a mixture. ijraset.com For 2-Acryloyloxyethyl hexahydrophthalate, chromatographic methods are essential for quantifying the monomer and identifying and quantifying any impurities, such as starting materials, by-products, or degradation products.

Impurity profiling is a critical aspect of quality control in the pharmaceutical and chemical industries. lcms.cz Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) stands out as a powerful tool for this purpose, offering high-resolution separation and highly accurate mass identification. The UPLC system utilizes columns with smaller particle sizes (typically less than 2 μm), which provides faster analysis times and superior separation efficiency compared to traditional HPLC. sigmaaldrich.com

This technique is particularly effective for identifying unknown or trace-level impurities in this compound samples. The QTOF mass spectrometer provides high-resolution, accurate mass data, which allows for the determination of the elemental composition of the parent compound and its impurities. mdpi.com By coupling this with MS/MS fragmentation, the structure of these impurities can be further elucidated. lcms.cz This is invaluable for understanding potential degradation pathways or side reactions during the synthesis of the monomer.

Table 1: Illustrative UPLC-QTOF/MS Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| UPLC System | ACQUITY UPLC or similar |

| Column | C18 reverse-phase, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Scan Range | 50 - 1000 m/z |

| Data Acquisition | MSE (simultaneous acquisition of low and high energy scans) |

For routine quantitative analysis to determine the purity of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed.

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. ijraset.com A common approach for a moderately polar compound like this compound is reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). nih.gov Quantification is typically achieved using an ultraviolet (UV) detector, as the acrylate (B77674) functional group possesses a chromophore that absorbs UV light. The concentration of the compound is determined by comparing the peak area of the sample to that of a certified reference standard. ijraset.com

GC is suitable for compounds that are volatile and thermally stable. This compound may be amenable to GC analysis, likely using a high-temperature capillary column with a nonpolar or mid-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. This method is effective for detecting volatile impurities that may not be easily observed by HPLC.

Table 2: Typical Conditions for Quantitative HPLC and GC Analysis

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~210 nm | |

| Quantification | Peak area comparison against a standard | |

| GC | Column | Capillary (e.g., DB-5 or equivalent), 30 m x 0.25 mm |

| Carrier Gas | Helium or Hydrogen | |

| Injector Temp. | 250 °C | |

| Oven Program | Ramped, e.g., 100 °C to 280 °C | |

| Detector | Flame Ionization Detector (FID) |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. omicsonline.orgresearchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment.

¹H NMR: This experiment identifies the different types of protons in the molecule. The spectrum would show characteristic signals for the vinyl protons of the acrylate group, the methylene (B1212753) protons of the ethyl linker, and the methine and methylene protons of the saturated hexahydrophthalate ring.

¹³C NMR: This provides information on the different types of carbon atoms. Distinct signals would be expected for the carbonyl carbons of the ester groups, the double-bond carbons of the acrylate moiety, and the various sp³-hybridized carbons of the ethyl linker and the cycloaliphatic ring. omicsonline.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. omicsonline.org Together, these experiments allow for the unambiguous assignment of every proton and carbon signal, confirming the precise structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acrylate C=CH₂ | ~5.8 - 6.4 | ~128 - 132 |

| Acrylate CH=C | ~6.1 | ~128 - 132 |

| Ester C=O | - | ~166 (acrylate), ~174 (phthalate) |

| -O-CH₂-CH₂-O- | ~4.2 - 4.4 | ~62 - 65 |

| Hexahydrophthalate CH | ~1.2 - 2.5 | ~25 - 45 |

| Hexahydrophthalate CH₂ | ~1.2 - 2.5 | ~25 - 45 |

Note: Predicted values are estimates and can vary based on solvent and specific isomerism.

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high precision and, through fragmentation analysis, offers a "molecular fingerprint" that can confirm the structure. youtube.com

When this compound is analyzed, the mass spectrometer will first determine the m/z of its molecular ion, confirming its molecular formula (C₁₆H₂₄O₆). By using tandem mass spectrometry (MS/MS), this molecular ion can be fragmented in a controlled manner. The resulting fragmentation pattern is characteristic of the molecule's structure. Expected fragments would correspond to the loss of the acrylate group, cleavage at the ester linkages, or fragmentation of the hexahydrophthalate ring. This pattern serves as a unique fingerprint to confirm the identity of the compound. mdpi.com

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O₆ |

| Exact Mass | 312.1573 g/mol |

| Molecular Ion [M+H]⁺ | m/z 313.1645 |

| Key Fragment Ion 1 | Loss of acryloyloxyethyl group (-C₅H₇O₃) |

| Key Fragment Ion 2 | Loss of acrylic acid (-C₃H₄O₂) |

| Key Fragment Ion 3 | Hexahydrophthalic anhydride fragment |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When an infrared beam is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The resulting FTIR spectrum provides a unique pattern of absorption bands. For this specific compound, strong, characteristic absorption bands would confirm the presence of key functional groups. The most prominent peaks would be the C=O stretching vibrations from the two ester groups. Other important peaks would include the C=C stretching of the acrylate group, the C-O stretching of the ester linkages, and the C-H stretching and bending vibrations of the aliphatic ring and ethyl chain. thermofisher.com

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~1720-1740 | Ester (C=O) | Stretch | Strong |

| ~1635 | Alkene (C=C) | Stretch | Medium |

| ~1150-1250 | Ester (C-O) | Stretch | Strong |

| 2850-3000 | Alkane (C-H) | Stretch | Medium-Strong |

| ~1450 | Alkane (C-H) | Bend | Medium |

Near-Infrared (NIR) Spectroscopy for In-situ Monitoring

Near-Infrared (NIR) spectroscopy is a powerful, non-destructive technique for the real-time, in-situ monitoring of polymerization reactions, including the UV-curing of acrylate-based systems such as those involving this compound. nih.gove3s-conferences.org This method allows for the continuous tracking of monomer conversion into a polymer network by measuring changes in the NIR absorption spectrum. nih.gov

The primary application of NIR in this context is to follow the disappearance of the acrylate functional group as the polymerization proceeds. colostate.edu The vinyl C=C double bond of the acrylate group has a characteristic overtone absorption band in the NIR region, typically found around 6165 cm⁻¹ (approximately 1621 nm). nih.govdamascusuniversity.edu.sy By monitoring the decrease in the intensity or area of this specific peak over time, a kinetic profile of the reaction can be generated. nih.govnih.gov This provides crucial data on the rate of polymerization and the final degree of conversion.

Real-time NIR monitoring is particularly advantageous for fast reactions like photopolymerization, where reactions can be completed within seconds. nih.gove3s-conferences.org The use of fiber-optic probes allows the NIR spectrometer to be coupled directly to the reaction vessel or curing chamber, enabling continuous data acquisition without disturbing the sample. perkinelmer.comchromforum.org The quantitative data obtained from NIR spectroscopy shows good correlation with results from other reference methods, such as Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC). chromforum.org This makes it an invaluable tool for optimizing curing conditions, studying reaction kinetics, and ensuring product quality in processes utilizing this compound. colostate.eduperkinelmer.com

Table 1: Illustrative Data from In-situ NIR Monitoring of Acrylate Polymerization This table represents the type of data generated during NIR analysis and is not specific to this compound.

| Time (seconds) | NIR Peak Area at ~6165 cm⁻¹ (Arbitrary Units) | Monomer Conversion (%) |

|---|---|---|

| 0.0 | 1.00 | 0.0 |

| 0.5 | 0.65 | 35.0 |

| 1.0 | 0.30 | 70.0 |

| 2.0 | 0.15 | 85.0 |

| 5.0 | 0.08 | 92.0 |

| 10.0 | 0.05 | 95.0 |

Advanced Sample Preparation and Derivatization Techniques

The analysis of acrylate monomers and their crosslinked polymer networks often requires specialized sample preparation and derivatization techniques, particularly for chromatographic methods.

For the analysis of unreacted this compound monomer within a cured, insoluble polymer matrix, a suitable solvent must be used to extract the residual monomer. waters.com Techniques like ultrasonic extraction with solvents such as methanol or tetrahydrofuran (THF) are common. e3s-conferences.orgwaters.com The polymer itself is often insoluble, so sample preparation may involve dissolving the polymer in a strong solvent like THF, followed by precipitation of the polymer to separate it from the soluble, unreacted monomers before analysis by HPLC. chromforum.orgwaters.com

Characterizing the structure of the crosslinked, insoluble polymer network is more challenging and cannot be done by traditional solution-based methods. mdpi.com Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose. mdpi.comresearchgate.net In this method, the polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. chromatographyonline.com These fragments are then separated by GC and identified by MS. The resulting pyrogram provides a "fingerprint" of the polymer's structure. researchgate.net While methacrylate (B99206) polymers often revert to their monomer upon pyrolysis, acrylates tend to undergo more complex fragmentation patterns. mdpi.com

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, typically by GC. colostate.eduresearchgate.net It is employed to increase the volatility and thermal stability of polar compounds containing active hydrogens (e.g., -OH, -COOH, -NH groups). damascusuniversity.edu.syresearchgate.net While this compound itself is generally suitable for GC analysis, derivatization techniques like silylation, acylation, or alkylation would be necessary if analyzing degradation products or additives that possess such polar functional groups. researchgate.netlibretexts.org

Theoretical and Computational Chemistry Approaches to 2 Acryloyloxyethyl Hexahydrophthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are standard tools for exploring the electronic structure of molecules. escholarship.orglsu.eduresearchgate.net These methods can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. jchemlett.comajpchem.org For a molecule like 2-Acryloyloxyethyl hexahydrophthalate, such calculations would provide insight into the reactivity of the acrylate (B77674) group, which is central to its polymerization. However, specific HOMO-LUMO energy values, molecular electrostatic potential maps, and other quantum chemical descriptors for this compound are not available in published research.

Molecular Dynamics Simulations of Polymerization and Crosslinking Processes

Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic processes of polymerization and crosslinking at an atomic level. mdpi.comrsc.orgyoutube.com Reactive force fields (ReaxFF) have been developed to model the chemical reactions involved in the free-radical polymerization of acrylates. escholarship.orgacs.org These simulations can track the formation of polymer chains and the development of a crosslinked network, providing insights into reaction kinetics and the resulting network topology. acs.orgosti.govfigshare.com While these methods are well-established for various acrylate monomers, MD simulation studies specifically detailing the polymerization and crosslinking of this compound have not been identified.

Computational Modeling of Polymer Network Formation and Properties

Computational models are used to predict the structure and properties of the final polymer network. vot.plcam.ac.uknsf.gov These models can range from atomistic simulations to more coarse-grained approaches. tue.nlmdpi.com They aim to correlate the chemical structure of the monomer with the macroscopic properties of the resulting polymer, such as its mechanical and thermal characteristics. dtu.dkumons.ac.bemdpi.com For instance, simulations can estimate properties like the glass transition temperature and elastic modulus. cam.ac.uk Without specific studies on this compound, it is not possible to present data on its predicted polymer network properties.

Prediction of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms and exploring potential catalytic pathways for the synthesis of monomers and polymers. researchgate.net For acrylates, this can involve studying the mechanism of their synthesis, such as the coupling of CO2 and ethylene, or investigating the intricacies of polymerization reactions like the Rauhut–Currier reaction. rsc.orgresearchgate.netacs.org Theoretical calculations can map out potential energy surfaces to identify transition states and determine reaction kinetics. upenn.edu However, the literature lacks specific computational studies on the reaction mechanisms or catalytic pathways directly related to the synthesis or polymerization of this compound.

Machine Learning and Artificial Intelligence in Material Design and Discovery

Emerging Research Trajectories and Future Outlook for 2 Acryloyloxyethyl Hexahydrophthalate

Novel Applications in Functional Materials and Advanced Composites

Researchers are increasingly leveraging the unique properties of 2-Acryloyloxyethyl hexahydrophthalate to develop sophisticated functional materials and advanced composites. Its saturated cycloaliphatic structure offers distinct advantages over aromatic counterparts, such as improved hydrolytic stability and resistance to oxidation, making it a prime candidate for durable applications.

One of the key application areas is in the formulation of high-performance coatings and adhesives. The incorporation of this compound into UV-curable systems enhances the hydrophilicity and crosslinking capabilities of the resulting polymers. This has led to the development of specialized coatings, including those for marine environments where superior water resistance is crucial. In epoxy-based adhesives, polymers formulated with this monomer have demonstrated significantly higher bond strength compared to those made with tetrahydrophthalate analogs, a benefit attributed to optimized crosslink density.

The dental industry also presents a promising frontier for this compound. It is being explored as a component in dental composite formulations. In these applications, the monomer contributes to the development of durable, color-stable polymeric composites that can be cured at ambient temperatures, minimizing potential discomfort for patients.

Recent innovations have also shown that monofunctional acrylates can be crosslinked without the need for traditional crosslinking agents by activating C-H bonds. This opens up new possibilities for creating robust polymer networks for applications in adhesives, sealants, and 3D printing resins, where high chemical resistance and mechanical resilience are paramount.

Sustainable Chemistry and Green Synthesis Initiatives

In line with the growing emphasis on environmental stewardship, the chemical industry is actively pursuing sustainable practices, and the production of acrylate (B77674) monomers is no exception. Green chemistry principles, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, are becoming increasingly important.

Current research in the broader field of polymer chemistry is exploring the use of renewable resources and bio-based feedstocks to synthesize acrylates, moving away from a reliance on fossil fuels. While specific green synthesis pathways for this compound are still an emerging area of research, the overarching trends in sustainable chemistry are highly relevant. The goal is to design and develop synthetic methods that generate minimal waste and have a reduced environmental impact. This includes the use of biocatalysis and chemocatalysis to create more efficient and environmentally friendly production processes.

The environmental fate of acrylate monomers is another critical aspect of sustainable chemistry. Studies have shown that acrylic acid and its ester monomers tend to evaporate easily and biodegrade rapidly in the environment, suggesting a low potential for persistence and bioaccumulation. The saturated structure of this compound aligns with regulatory trends that are phasing out more persistent aromatic phthalates, positioning it as a more environmentally compliant alternative in some applications.

Integration with Smart Materials and Responsive Polymer Systems

The integration of this compound into smart materials and responsive polymer systems represents a significant leap forward in materials science. Smart materials, also known as stimuli-responsive materials, can alter their properties in response to external environmental changes such as temperature, pH, light, or electric fields.

The unique chemical structure of this compound makes it a viable candidate for inclusion in these advanced systems. Its ability to enhance hydrophilicity and durability can be harnessed to create smart coatings with novel functionalities. For example, in self-healing coatings, the monomer could contribute to a robust polymer network that can repair damage upon exposure to a specific stimulus, such as heat or UV light. In the realm of smart coatings for corrosion protection, this compound could be part of a formulation that detects chemical changes associated with corrosion and responds by releasing an inhibitor.

While direct research on the incorporation of this specific monomer into smart systems is still in its early stages, the broader field of stimuli-responsive polymers provides a clear roadmap for its potential applications. Acrylate-based polymers are widely used in the development of materials for controlled drug delivery, biosensing, and artificial muscles. The customization of these polymers by incorporating functional monomers like this compound could lead to the creation of highly specialized and adaptive materials.

| Stimulus | Potential Application in Smart Systems |

| Temperature | Thermo-responsive coatings that change opacity or color. |

| pH | pH-sensitive hydrogels for targeted drug delivery. |

| Light | Photo-responsive materials for smart windows or optical data storage. |

| Electric/Magnetic Fields | Electro-active polymers for use in actuators and sensors. |

Advanced Characterization Development and Multi-modal Approaches

A thorough understanding of the structure-property relationships of polymers derived from this compound is essential for optimizing their performance in advanced applications. Modern characterization techniques provide deep insights into the molecular, thermal, and mechanical properties of these materials.

Multi-modal approaches that combine several analytical techniques are particularly powerful. For instance, spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can identify the functional groups present in the polymer and monitor the curing process. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical structure and monomer distribution in copolymers.

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are crucial for determining key properties like the glass transition temperature (Tg) and thermal stability of the polymers. The Tg is a critical parameter that influences the material's mechanical properties and potential applications. Rheology, the study of the flow of matter, is another important tool for characterizing the viscosity and curing behavior of thermosetting resins.

The table below summarizes some of the advanced characterization techniques applicable to polymers containing this compound and the type of information they provide.

| Technique | Information Provided |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, monitoring of polymerization and crosslinking reactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed chemical structure determination, monomer sequencing in copolymers. |

| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg), curing kinetics, and melting/crystallization behavior. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. |

| Rheology | Characterization of viscosity, gel point, and curing behavior of resins. |

Interdisciplinary Research Synergies and Collaborative Paradigms

The future development and application of this compound will be significantly enhanced through interdisciplinary research and collaboration. The complexity of creating advanced materials with tailored properties necessitates a synergistic approach that brings together experts from various fields.

For instance, collaborations between polymer chemists and materials scientists are essential for designing and synthesizing novel polymers with specific functionalities. The integration of these materials into advanced composites for industries like aerospace and automotive would benefit from the expertise of mechanical and chemical engineers.

Furthermore, the drive towards sustainable chemistry calls for partnerships with environmental scientists and toxicologists to assess the life cycle and environmental impact of new materials. The development of smart materials and responsive systems is another area ripe for interdisciplinary collaboration, involving experts in electronics, biology, and medicine to create innovative solutions for a wide range of applications, from biomedical devices to environmental sensors.

By fostering these collaborative paradigms, the scientific community can unlock the full potential of this compound and pave the way for the next generation of high-performance, sustainable, and intelligent materials.

Q & A

Q. What are the recommended methods for synthesizing 2-acryloyloxyethyl hexahydrophthalate in laboratory settings?

Synthesis typically involves esterification between hexahydrophthalic acid and hydroxyethyl acrylate, using acid catalysts (e.g., sulfuric acid) under controlled dehydration conditions. Reaction parameters such as temperature (80–120°C) and molar ratios (1:1 to 1:1.2) should be optimized to achieve yields >85%. Post-synthesis purification via vacuum distillation or column chromatography is critical to remove unreacted monomers and byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl (C=O) and acrylate (C=C) functional groups. Nuclear magnetic resonance (NMR) (¹H and ¹³C) can validate molecular structure, while gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) quantifies purity (>98% for research-grade material). For polymerized derivatives, gel permeation chromatography (GPC) determines molecular weight distribution .

Q. What stabilization protocols are necessary for long-term storage?

The compound is prone to spontaneous polymerization. Stabilize with 200–300 ppm 4-methoxyphenol or hydroquinone monomethyl ether (MEHQ). Store in amber glass containers under inert gas (N₂/Ar) at 4°C, avoiding exposure to light, heat, or oxidizing agents. Regularly monitor stabilizer efficacy via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s reactivity in copolymer systems?

Design radical polymerization studies using azobisisobutyronitrile (AIBN) as an initiator. Monitor conversion rates via real-time FTIR or Raman spectroscopy. Vary monomer feed ratios (e.g., with methyl methacrylate or styrene) to study copolymer composition drift. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate thermal stability and glass transition temperatures (Tg) of resultant polymers .

Q. What analytical strategies resolve contradictions in reported bioactivity data for hexahydrophthalate derivatives?

Discrepancies in cytotoxicity or enzyme inhibition studies may arise from residual monomers or stabilizers. Employ ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) to detect impurities. Validate biological assays (e.g., MTT or alkaline phosphatase activity tests) with positive/negative controls and replicate experiments across multiple cell lines .

Q. What challenges arise in quantifying trace levels of this compound in environmental or biological matrices?

Matrix interference (e.g., from lipids or proteins) complicates detection. Optimize sample preparation using solid-phase microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols. For GC-MS/MS analysis, employ deuterated internal standards (e.g., d₄-2-ethylhexyl acrylate) to correct for ionization efficiency variability .

Methodological Considerations

Q. How can researchers mitigate side reactions during polymer functionalization?

Control reaction kinetics by slow monomer addition and use chain-transfer agents (e.g., dodecanethiol) to limit crosslinking. Monitor free-radical concentration via electron spin resonance (ESR) spectroscopy. Post-functionalization, characterize branching density using small-angle X-ray scattering (SAXS) .

Q. What computational tools predict the compound’s environmental fate or metabolic pathways?

Leverage databases like REAXYS or PISTACHIO for in silico biodegradation modeling. Molecular dynamics simulations (e.g., GROMACS) assess hydrolysis rates in aqueous systems, while Quantitative Structure-Activity Relationship (QSAR) models predict ecotoxicity endpoints .

Application-Focused Research

Q. How does this compound enhance the properties of biodegradable polymers?

As a plasticizer, it improves poly(glycolic acid) (PGA) flexibility by reducing crystallinity. Incorporate at 5–15 wt.% and evaluate mechanical properties (tensile strength, elongation at break) via ASTM D638. Monitor hydrolytic degradation in PBS (pH 7.4) at 37°C to assess suitability for biomedical applications .

Q. What role does it play in photo-crosslinkable resins for 3D printing?

Blend with oligomers (e.g., urethane acrylates) to modulate viscosity and cure speed. Use photo-DSC to optimize UV intensity (10–50 mW/cm²) and initiator concentration (1–3% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide). Post-curing, analyze crosslink density via swelling experiments in tetrahydrofuran (THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.